8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a bromopropyl group, a sulfanyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of a purine derivative with a bromopropyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Addition Reactions: The double bonds in the purine core can participate in addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition: Catalysts such as palladium or platinum.
Major Products
Substitution: Various substituted purine derivatives.
Oxidation: Sulfoxides and sulfones.
Addition: Hydrogenated purine derivatives.
Scientific Research Applications
8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect biological activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-[(3-chloropropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(3-iodopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(3-methylpropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The presence of the bromopropyl group in 8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione imparts unique reactivity compared to its analogs. The bromine atom is more reactive in substitution reactions, making this compound a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C14H21BrN4O2S |
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Molecular Weight |
389.31 g/mol |
IUPAC Name |
8-(3-bromopropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C14H21BrN4O2S/c1-3-4-5-8-19-10-11(16-14(19)22-9-6-7-15)18(2)13(21)17-12(10)20/h3-9H2,1-2H3,(H,17,20,21) |
InChI Key |
HVEKGJHBEWPLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCCBr)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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